Ácido 2,5-dimetil-2,4-hexadienoico

Descripción general

Descripción

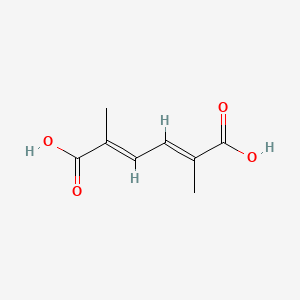

2,5-Dimethyl-2,4-hexadienedioic acid is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.17 g/mol . This compound is characterized by its two carboxylic acid groups and a conjugated diene system, making it a versatile molecule in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

Agricultural Applications

One of the primary applications of 2,5-dimethyl-2,4-hexadienedioic acid is in the production of insecticides. The compound serves as a key intermediate in synthesizing various agrochemicals that enhance pest control efficacy. The global insecticide market is projected to grow significantly due to increasing agricultural demands and the need for effective pest management solutions.

- Market Insights : The insecticide segment generated approximately USD 130.1 thousand in revenue in 2024 and is expected to reach USD 169.2 thousand by 2034 . This growth is driven by the rising need for crop protection against pests and diseases.

Pharmaceutical Applications

In the pharmaceutical sector, 2,5-dimethyl-2,4-hexadienedioic acid has shown potential as a biomarker for early lung cancer detection through breath analysis. This application could revolutionize diagnostic methods and improve early detection rates for lung cancer patients.

- Case Study : Research indicates that compounds like 2,5-dimethyl-2,4-hexadienedioic acid can be utilized to identify specific biomarkers in breath samples, providing a non-invasive method for lung cancer screening .

Chemical Manufacturing

The compound is also utilized in chemical manufacturing as a precursor for synthesizing specialty chemicals such as fragrances and flavors. Its reactive properties make it an ideal candidate for various chemical reactions.

- Synthesis of Specialty Chemicals : It plays a crucial role in producing 9-chloroanthracene, which is used in photochemical applications . The compound's ability to enhance trans-selectivity and enantioselectivity in reactions further underscores its importance in synthetic chemistry.

Environmental Considerations

As the demand for sustainable production methods increases, manufacturers are focusing on eco-friendly strategies involving enzyme catalysis to produce biobased unsaturated polymers from muconic acid derivatives . This shift aims to reduce environmental impact while maintaining product efficacy.

Market Trends and Future Outlook

The global market for 2,5-dimethyl-2,4-hexadienedioic acid is expected to grow at a CAGR of over 2.7% from 2025 to 2034 . Key factors influencing this growth include:

- Increased Demand in Agriculture : The need for effective insecticides is rising due to global food security concerns.

- Pharmaceutical Innovations : Ongoing research into its applications as a biomarker could open new avenues in healthcare diagnostics.

- Sustainable Practices : Companies are investing in sustainable production methods to comply with stringent environmental regulations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,4-hexadienedioic acid typically involves the reaction of 2,5-dimethyl-2,4-hexadiene with an oxidizing agent to introduce the carboxylic acid groups. One common method is the oxidation of 2,5-dimethyl-2,4-hexadiene using potassium permanganate (KMnO4) under acidic conditions . The reaction proceeds as follows:

2,5-Dimethyl-2,4-hexadiene+2KMnO4+2H2O→2,5-Dimethyl-2,4-hexadienedioic acid+2MnO2+2KOH

Industrial Production Methods: Industrial production of 2,5-Dimethyl-2,4-hexadienedioic acid may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: As mentioned, 2,5-Dimethyl-2,4-hexadienedioic acid can be synthesized through the oxidation of 2,5-dimethyl-2,4-hexadiene.

Reduction: The compound can undergo reduction reactions to form the corresponding alcohols or aldehydes.

Substitution: The diene system allows for various substitution reactions, particularly electrophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: 2,5-Dimethyl-2,4-hexadienedioic acid.

Reduction: 2,5-Dimethyl-2,4-hexadienol or 2,5-Dimethyl-2,4-hexadienal.

Substitution: Various substituted derivatives depending on the electrophile used.

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-2,4-hexadienedioic acid involves its ability to participate in various chemical reactions due to its conjugated diene system and carboxylic acid groups. The molecular targets and pathways depend on the specific reaction or application. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of the corresponding carboxylic acid .

Comparación Con Compuestos Similares

2,5-Dimethyl-2,4-hexadiene: A precursor in the synthesis of 2,5-Dimethyl-2,4-hexadienedioic acid.

2,4-Hexadienedioic acid, diethyl ester: A related compound with ester functional groups instead of carboxylic acids.

Hexanedioic acid, 2,5-dimethyl-: Another similar compound with a different substitution pattern.

Uniqueness: 2,5-Dimethyl-2,4-hexadienedioic acid is unique due to its conjugated diene system combined with two carboxylic acid groups, making it highly reactive and versatile in various chemical reactions. This combination of functional groups is not commonly found in similar compounds, providing distinct reactivity and applications .

Actividad Biológica

2,5-Dimethyl-2,4-hexadienedioic acid, also known as mesaconic acid, is a dicarboxylic acid with the chemical formula . This compound has garnered attention due to its potential biological activities and applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and its role in metabolic pathways.

- Chemical Structure : The structure of 2,5-Dimethyl-2,4-hexadienedioic acid features two carboxylic acid groups and a conjugated diene system.

- Molecular Weight : 170.16 g/mol.

- CAS Number : 498-00-8.

Antioxidant Activity

Research indicates that 2,5-Dimethyl-2,4-hexadienedioic acid exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

- DPPH Scavenging Activity : In studies measuring the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity, this compound showed considerable effectiveness compared to standard antioxidants like ascorbic acid. The percentage inhibition increased with concentration, indicating a dose-dependent response .

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 5 | 25 |

| 10 | 45 |

| 20 | 65 |

| 40 | 85 |

Antimicrobial Activity

2,5-Dimethyl-2,4-hexadienedioic acid has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for common pathogens were determined using broth microdilution methods. Results indicated that the compound inhibited bacterial growth at relatively low concentrations.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

Role in Metabolic Pathways

As a dicarboxylic acid, mesaconic acid plays a role in various metabolic pathways. It is involved in the synthesis of certain amino acids and can act as an intermediate in the biosynthesis of other bioactive compounds.

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study investigated the effects of mesaconic acid on oxidative stress markers in diabetic rats induced by streptozotocin. The administration of this compound led to a significant reduction in blood glucose levels and improved antioxidant enzyme activities (catalase and superoxide dismutase) in treated animals compared to controls .

Case Study 2: Antimicrobial Effects on Foodborne Pathogens

Another research project focused on the antimicrobial efficacy of mesaconic acid against foodborne pathogens. The results demonstrated that the compound effectively inhibited the growth of Listeria monocytogenes and Salmonella enterica in food matrices, suggesting its potential use as a natural preservative .

Propiedades

IUPAC Name |

(2E,4E)-2,5-dimethylhexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMNFKUBOVSQCO-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C(\C(=O)O)/C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20514-41-4 | |

| Record name | 2,5-Dimethyl-2,4-hexadienedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020514414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.